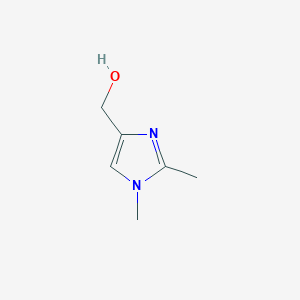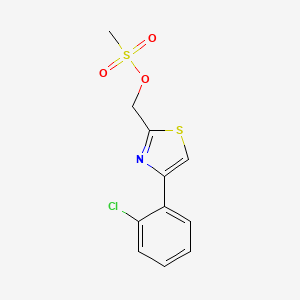
1-(3,5-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(3,5-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (DFMPCA) is a compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects and is being used in laboratory experiments for its ability to act as a ligand for various receptors and enzymes. DFMPCA is a novel compound that has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
1-(3,5-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential applications in scientific research. It has been found to be a useful ligand for various receptors and enzymes, including the 5-HT2A receptor, the 5-HT2C receptor, and the enzyme acetylcholinesterase. It has also been used in laboratory experiments to study the effects of various drugs on the brain.
Mécanisme D'action
1-(3,5-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid binds to various receptors and enzymes and acts as an agonist or antagonist. At the 5-HT2A receptor, it acts as an agonist, while at the 5-HT2C receptor it acts as an antagonist. At the enzyme acetylcholinesterase, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine and thus increasing the amount of acetylcholine available in the brain.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress. It has also been found to have antidepressant-like effects, as well as anxiolytic-like effects. In addition, it has been found to reduce inflammation in the brain and to increase the production of certain neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3,5-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid in laboratory experiments is its high purity, which allows for accurate and reproducible results. It is also relatively easy to synthesize and is relatively stable, making it well-suited for use in laboratory experiments. However, one of the major limitations of using this compound in laboratory experiments is its low solubility, which can make it difficult to use in certain experiments.
Orientations Futures
1-(3,5-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has potential applications in a wide range of scientific research, including drug development, neuroscience, and biochemistry. Further research is needed to understand the full range of its biochemical and physiological effects and to develop new methods for synthesizing and using it in laboratory experiments. Additionally, further research is needed to explore the potential applications of this compound in drug development, as well as its potential therapeutic uses.
Propriétés
IUPAC Name |
1-(3,5-difluorophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-10(11(16)17)5-14-15(6)9-3-7(12)2-8(13)4-9/h2-5H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSVJUVNHWBSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC(=C2)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001181326 | |
| Record name | 1-(3,5-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189749-72-1 | |
| Record name | 1-(3,5-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1189749-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001181326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![dicyclohexylamine (S)-4-fluoro-4-methyl-2-(((S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethyl)amino)pentanoate](/img/structure/B3032101.png)

